molecular formula C13H12ClNO2 B8423780 5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one

5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one

Cat. No. B8423780
M. Wt: 249.69 g/mol
InChI Key: OHSZUONTDIDMFW-UHFFFAOYSA-N
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Patent
US09073865B2

Procedure details

To a solution of 5-(benzyloxy)-2-methylpyridin-4(1H)-one (9.00 g, 41.8 mmol) in 2M sodium hydroxide (62.5 mL, 125 mmol) under ice-water bath, a solution of 10-14% sodium hypochlorite (62.5 mL) was added slowly during 20 minutes. The reaction mixture was stirred at room temperature for another hour. The reaction mixture was carefully neutralized with 6N HCl to pH about 7 with external cooling to keep the internal temperature below 25° C. The solid was filtered and washed with water (3×), then dried in a vacuum oven for overnight. Thus, 5-(benzyloxy)-3-chloro-2-methylpyridin-4(1H)-one (9.03 g) was obtained as a white solid. Yield=86%; 1H NMR (DMSO-D6, 90 MHz) δ (ppm): 11.74 (br. s, 1H), 7.14-7.68 (m, 6H), 5.02 (s, 2H) and 2.33 (s, 3H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10](=[O:16])[CH:11]=[C:12]([CH3:15])[NH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:19][O-].[Na+].Cl>>[CH2:1]([O:8][C:9]1[C:10](=[O:16])[C:11]([Cl:19])=[C:12]([CH3:15])[NH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(NC1)C)=O
Name
Quantity
62.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
62.5 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for another hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
CUSTOM
Type
CUSTOM
Details
the internal temperature below 25° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (3×)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(C(=C(NC1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.03 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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